2,3,4-Trihydroxybutyl 2-methylprop-2-enoate
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Overview
Description
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derived from 2-methylprop-2-enoic acid and 2,3,4-trihydroxybutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trihydroxybutanol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can yield various esters or ethers depending on the reagents used.
Scientific Research Applications
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, particularly hydrogels, which have applications in drug delivery systems and contact lenses.
Drug Delivery: The compound’s ability to form hydrogels makes it suitable for use in controlled drug release systems.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate in drug delivery systems involves the formation of a hydrogel matrix that can encapsulate drug molecules. The hydrogel matrix swells in the presence of water, allowing for the controlled release of the drug over time. The molecular targets and pathways involved in this process are primarily related to the physical properties of the hydrogel and its interaction with the encapsulated drug molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate:
2,2,3,3,4,4,4-Heptafluorobutyl 2-methylprop-2-enoate: This compound is used as an intermediate in organic synthesis and has applications in the production of specialized polymers.
Uniqueness
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly versatile in the synthesis of complex polymers and drug delivery systems.
Properties
CAS No. |
138149-51-6 |
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Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2,3,4-trihydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O5/c1-5(2)8(12)13-4-7(11)6(10)3-9/h6-7,9-11H,1,3-4H2,2H3 |
InChI Key |
QVIDBAWQJQHTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(CO)O)O |
Origin of Product |
United States |
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